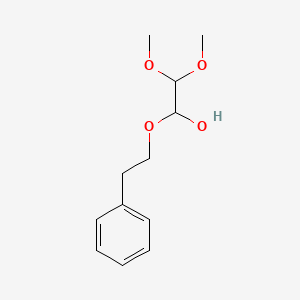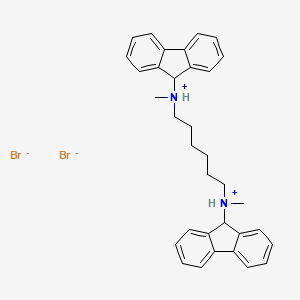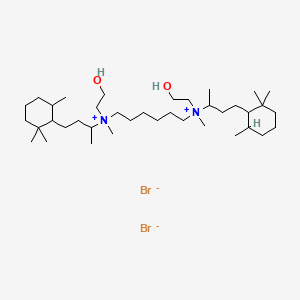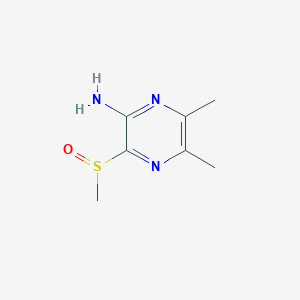![molecular formula C12H12N2O3 B13787927 Spiro[1,3-diazolidine-5,5'-2H,3H,4H-benzo[F]oxepane]-2,4-dione](/img/structure/B13787927.png)
Spiro[1,3-diazolidine-5,5'-2H,3H,4H-benzo[F]oxepane]-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[1,3-diazolidine-5,5’-2H,3H,4H-benzo[F]oxepane]-2,4-dione: is a complex organic compound characterized by its unique spiro structureIts molecular formula is C12H12N2O3, and it has a molecular weight of 232.24 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-diazolidine-5,5’-2H,3H,4H-benzo[F]oxepane]-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[1,3-diazolidine-5,5’-2H,3H,4H-benzo[F]oxepane]-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction pathway and the yield of the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to various reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry
In chemistry, Spiro[1,3-diazolidine-5,5’-2H,3H,4H-benzo[F]oxepane]-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding. Its structural features allow it to interact with various biological targets, making it useful for drug discovery and development .
Medicine
Its ability to modulate biological pathways can be harnessed for treating various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its versatility makes it valuable for developing new industrial processes and products .
Mécanisme D'action
The mechanism of action of Spiro[1,3-diazolidine-5,5’-2H,3H,4H-benzo[F]oxepane]-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[1,3-diazolidine-5,5’-2H,3H,4H-benzo[F]oxepane]-2,4-dione: is similar to other spiro compounds, such as Spiro[1,3-diazolidine-5,5’-2H,3H,4H-benzo[F]oxepane]-2,4-dione derivatives and analogs.
Uniqueness
The uniqueness of Spiro[1,3-diazolidine-5,5’-2H,3H,4H-benzo[F]oxepane]-2,4-dione lies in its specific spiro structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can offer unique interactions and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C12H12N2O3 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
spiro[3,4-dihydro-2H-1-benzoxepine-5,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C12H12N2O3/c15-10-12(14-11(16)13-10)6-3-7-17-9-5-2-1-4-8(9)12/h1-2,4-5H,3,6-7H2,(H2,13,14,15,16) |
Clé InChI |
NJICYTVNRMCKCW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C3=CC=CC=C3OC1)C(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate](/img/structure/B13787870.png)
![2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt](/img/structure/B13787877.png)




![4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline](/img/structure/B13787913.png)



![[3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate](/img/structure/B13787941.png)
![6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one](/img/structure/B13787944.png)
